molecular formula C8H7ClO2 B1350578 5-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 23602-63-3

5-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No. B1350578
CAS RN: 23602-63-3
M. Wt: 170.59 g/mol
InChI Key: NSKZAOKQZDLHGO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 23602-63-3. Its molecular weight is 170.6 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxy-3-methylbenzaldehyde can be represented by the InChI code: 1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 . This indicates that the compound has a benzene ring with chlorine, hydroxyl, and aldehyde functional groups attached to it.


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxy-3-methylbenzaldehyde is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Electrochemical Behavior in Polymer Synthesis

5-Chloro-2-hydroxy-3-methylbenzaldehyde has been studied in the context of electrochemical behavior, particularly in the synthesis of polymers. For example, its analogs were investigated in their electrochemical behavior at the mercury electrode in aqueous media. These studies support the formation of anion radicals as a result of C-X bond cleavage, which is crucial in the synthesis of polymeric Schiff bases (Hasdemir et al., 2011).

Use in Mo(VI) Complex Synthesis and Antitumor Activities

5-Chloro-2-hydroxy-3-methylbenzaldehyde has been used in the synthesis of dioxomolybdenum(VI) complexes. These complexes have shown significant in vitro DNA binding, cleavage, and antitumor activities against human colorectal cell lines, indicating its potential in chemotherapy applications (Hussein et al., 2015).

Fluorescent pH Sensor Development

This compound has also been used in the development of pH-responsive fluorescent sensors. A probe developed using a related compound showed a significant increase in fluorescence intensity within a specific pH range, highlighting its potential in biological studies (Saha et al., 2011).

Synthesis of Macrocyclic Complexes

Research involving 5-Chloro-2-hydroxy-3-methylbenzaldehyde includes the synthesis of macrocyclic complexes. These complexes are important in understanding the role of electron-withdrawing and electron-donating groups in molecular structures, which is significant in the field of inorganic chemistry (Chen et al., 2014).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZAOKQZDLHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378996
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-3-methylbenzaldehyde

CAS RN

23602-63-3
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxy-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SR Nagarajan, B Devadas, JW Malecha, HF Lu… - Bioorganic & medicinal …, 2007 - Elsevier
… To a solution of 5-chloro-2-hydroxy-3-methylbenzaldehyde (22.6 g, 0.13 mol) in THF (200 mL) was added tert-butyl (triphenylphosphoranyl)acetate (50 g, 0.13 mol) followed by DBU (…
Number of citations: 36 www.sciencedirect.com
A Slepenkin, H Chu, M Elofsson… - Journal of Infectious …, 2011 - academic.oup.com
… INP0341 was synthesized from 5-chloro-2-hydroxy-3-methylbenzaldehyde and 2,4-dihydroxybenzhydrazide as described previously [18]. We recorded nuclear magnetic resonance (…
Number of citations: 55 academic.oup.com
C Pedersen, A Slepenkin, SBE Andersson… - 2014 - Citeseer
… The compound INP0341 was synthesized from 5chloro-2-hydroxy-3-methylbenzaldehyde and 2,4-dihydroxybenzhydrazide and the product was confirmed by nuclear magnetic …
Number of citations: 3 citeseerx.ist.psu.edu
C Pedersen, A Slepenkin, SBE Andersson… - PLoS …, 2014 - journals.plos.org
… The compound INP0341 was synthesized from 5-chloro-2-hydroxy-3-methylbenzaldehyde and 2,4-dihydroxybenzhydrazide and the product was confirmed by nuclear magnetic …
Number of citations: 14 journals.plos.org
C Pedersen, A Slepenkin, SBE Andersson… - Issue: PLoS ONE, 9 (10), 2014
Number of citations: 0

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